Azithromycin Impurity C
Description
Contextual Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)
Pharmaceutical impurities are unintended chemical substances that can arise during the synthesis, purification, and storage of an Active Pharmaceutical Ingredient (API). cymitquimica.comveeprho.com These substances can originate from various sources, including raw materials, intermediates, reagents, and degradation products. cymitquimica.comglobalresearchonline.net The presence of impurities is a critical concern for the pharmaceutical industry as it can potentially affect the safety, efficacy, and stability of the final drug product. longdom.orgglobalpharmatek.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to control the levels of impurities in pharmaceuticals to ensure patient safety. longdom.orglongdom.org
The impact of impurities can range from benign to severely toxic. Some impurities may have their own pharmacological effects, while others can be mutagenic or carcinogenic, posing significant health risks to patients. biomedres.us Therefore, the identification, characterization, and quantification of impurities are integral parts of the drug development and manufacturing process. veeprho.com
Role of Impurity Profiling in Ensuring Drug Product Quality, Purity, and Efficacy
Impurity profiling is the systematic process of identifying and quantifying the impurities present in a drug substance. veeprho.comglobalpharmatek.com This process is a cornerstone of pharmaceutical quality assurance, ensuring that a drug product meets its established standards for quality, purity, and efficacy. longdom.orglongdom.org By creating a detailed profile of all the impurities in an API, manufacturers can monitor and control these substances throughout the drug's lifecycle. globalpharmatek.com
Key aspects of impurity profiling include:
Ensuring Regulatory Compliance: Impurity profiling provides the necessary data to demonstrate adherence to the strict limits set by regulatory agencies. longdom.org
Assessing Safety: By identifying and quantifying each impurity, toxicological risks can be evaluated and mitigated. longdom.orglongdom.org
Maintaining Product Stability: Understanding the impurity profile helps in predicting the degradation pathways of the drug, which is crucial for determining appropriate storage conditions and shelf-life. longdom.org
Optimizing Manufacturing Processes: The data from impurity profiling can be used to refine and optimize the synthesis and purification processes to minimize the formation of impurities. globalpharmatek.com
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are employed to achieve accurate and sensitive impurity profiling. biomedres.us
Nomenclature and Precise Structural Relationship of Azithromycin (B1666446) Impurity C (3''-O-Demethylazithromycin) to Azithromycin
Azithromycin Impurity C is a well-known related substance of the macrolide antibiotic, Azithromycin. ontosight.ai Its precise chemical name is 3''-O-Demethylazithromycin. ontosight.aisynzeal.com This nomenclature indicates a specific structural difference from the parent Azithromycin molecule.
The structural relationship is characterized by the absence of a methyl group at the 3''-position of the desosamine (B1220255) sugar moiety of Azithromycin. ontosight.ai This demethylation results in a hydroxyl group at this position. While this may seem like a minor alteration, such structural changes can potentially influence the compound's physicochemical properties and biological activity.
Structure
2D Structure
Properties
Molecular Formula |
C37H70N2O12 |
|---|---|
Molecular Weight |
735.0 g/mol |
IUPAC Name |
13-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3 |
InChI Key |
PAIIKRKARNTWPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Origin and Formation Mechanisms of Azithromycin Impurity C
Impurity Generation during Azithromycin (B1666446) Synthesis Processes
The synthesis of azithromycin is a multi-step process that begins with Erythromycin (B1671065) A. researchgate.netdoaj.org Impurities can be introduced or generated at various stages of this synthesis.
Influence of Starting Material Purity and Composition
The purity of the starting material, Erythromycin A, is a critical factor influencing the impurity profile of the final azithromycin product. Erythromycin is produced via fermentation, and the resulting product is often a mixture of different related erythromycins. sci-hub.se One such related compound is Erythromycin C. If Erythromycin C is present in the starting material, it can undergo the same series of chemical reactions as Erythromycin A, leading to the formation of the corresponding azithromycin analogue, which is Azithromycin Impurity C. sci-hub.sesynzeal.com
A study investigating azithromycin-related compounds identified several impurities that were likely generated from impure starting material consisting of a mixture of different erythromycins. sci-hub.se This underscores the direct correlation between the composition of the initial Erythromycin A and the presence of corresponding impurities, including Impurity C, in the final active pharmaceutical ingredient.
By-products and Intermediates from Synthetic Reaction Pathways
The synthetic route from Erythromycin A to azithromycin involves key chemical transformations, including the Beckmann rearrangement and reductive methylation. sci-hub.seresearchgate.net While these reactions are designed to produce azithromycin, they can also generate by-products and intermediates that may persist as impurities.
The core synthesis involves the oximation of Erythromycin A, followed by a Beckmann rearrangement of the resulting oxime to form an imino ether. researchgate.netdoaj.org This is followed by reduction and subsequent reductive methylation to yield azithromycin. hovione.comub.edugoogleapis.com Any structural variants of Erythromycin A present in the starting material, such as Erythromycin C, will also undergo these transformations, resulting in the formation of the corresponding azithromycin impurities. sci-hub.se
For instance, the conversion of Erythromycin C, which differs from Erythromycin A in the methylation of the cladinose (B132029) sugar, through the azithromycin synthesis pathway will result in the formation of Azithromycin C (Impurity C). sci-hub.se
Degradation Pathways of Azithromycin Leading to Impurity C Formation
Beyond the synthetic process, this compound can also be formed through the degradation of the azithromycin molecule itself. This degradation can be triggered by various environmental factors.
Factors Inducing Degradation
Several factors can induce the degradation of azithromycin, leading to the formation of impurities. These include:
pH: Azithromycin is known to be unstable in acidic environments. google.com Studies have shown that azithromycin degrades rapidly in acidic solutions. nih.gov While maximum stability is observed around pH 6.3, degradation increases at both lower and higher pH values. researchgate.netresearchgate.net Acid-catalyzed hydrolysis is a significant degradation pathway. researchgate.netscielo.br
Temperature: Elevated temperatures can accelerate the degradation of azithromycin. google.comorientjchem.org The rate of degradation generally follows the Arrhenius equation, increasing with temperature. researchgate.net
Oxidation: Azithromycin is susceptible to oxidative degradation. nih.govgoogle.com Exposure to oxidizing agents, such as hydrogen peroxide, or even air during manufacturing and storage can lead to the formation of oxidation impurities. scielo.brgoogle.comgoogle.com
Hydrolysis: Hydrolysis, particularly under acidic or alkaline conditions, is a key degradation pathway for azithromycin. researchgate.netnih.gov This can lead to the cleavage of the glycosidic bonds, resulting in various degradation products. researchgate.net
The following table summarizes the impact of these factors on azithromycin stability:
Table 1: Factors Influencing Azithromycin Degradation| Factor | Effect on Azithromycin Stability | Reference |
|---|---|---|
| pH | Unstable in acidic conditions; maximum stability around pH 6.3. | google.comnih.govresearchgate.net |
| Temperature | Degradation rate increases with elevated temperatures. | researchgate.netgoogle.comorientjchem.org |
| Oxidation | Susceptible to degradation by oxidizing agents and air. | nih.govscielo.brgoogle.comgoogle.com |
| Hydrolysis | Prone to hydrolysis, especially in acidic or alkaline conditions. | researchgate.netnih.gov |
Proposed Chemical Mechanisms for Azithromycin Degradation to Specific Impurities, including Impurity C
While the general degradation pathways are understood, the specific chemical mechanism leading to the formation of this compound involves the demethylation of the cladinose sugar moiety of the azithromycin molecule. The official chemical name for Impurity C is 3″-O-demethylazithromycin, which explicitly points to the loss of a methyl group at the 3″-position of the cladinose sugar. synzeal.com
This demethylation can potentially occur under various stress conditions, although the precise triggers and reaction mechanisms are not extensively detailed in the provided search results. However, it is plausible that hydrolytic or oxidative stress could contribute to this specific degradation pathway. The complex structure of azithromycin allows for multiple degradation routes, and the formation of Impurity C represents one of these pathways. nih.gov
Further research, likely involving detailed structural elucidation of degradation products formed under specific stress conditions, would be necessary to fully map the chemical mechanism for the formation of this compound from the parent drug. researchgate.net
Advanced Analytical Methodologies for Azithromycin Impurity C Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating Azithromycin (B1666446) Impurity C from the parent compound and other related substances. The structural similarities among these compounds necessitate high-resolution separation methods for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of azithromycin and its impurities. scielo.br Its adaptability allows for the development of robust and specific methods tailored to the unique chemical properties of these macrolide compounds.
The selection of an appropriate stationary phase is fundamental for achieving effective separation. For azithromycin and its related compounds, reversed-phase C18 columns are frequently preferred over other phases like C8, as they demonstrate superior resolution and separation capabilities. oup.comresearchgate.net The analysis of basic drugs such as azithromycin presents a challenge due to strong interactions with polar ends of HPLC column packing materials, which can lead to peak asymmetry and reduced separation efficiency. oup.com Therefore, careful optimization of chromatographic conditions is essential.
Mobile phase optimization is a critical step in method development. The goal is to fine-tune the mobile phase composition to achieve the best possible separation between azithromycin, Impurity C, and other related substances. This involves adjusting the type and ratio of organic solvents, buffer composition, and pH. Due to the basic nature of azithromycin, mobile phase pH is a key parameter; a pH value at least two units away from the analyte's pKa is recommended to ensure the compound is fully ionized or non-ionized for reproducible results. japsonline.com Research has shown that increasing column temperature can facilitate mass exchange, reduce peak broadening, and enhance sensitivity. oup.comceu.es
Below is a table summarizing various optimized HPLC conditions from different research studies.
Table 1: Examples of Optimized HPLC Conditions for Azithromycin Impurity Analysis
| Stationary Phase | Mobile Phase | Flow Rate | Column Temperature | Reference |
|---|---|---|---|---|
| Reversed-Phase C18 (5 µm, 25 cm x 4.6 mm) | Isocratic: 80% Methanol, 20% 0.03 M Phosphate (B84403) Buffer (pH 7.5) | 2.0 mL/min | 50°C | oup.comresearchgate.net |
| Phenomenex Synergi™ MAX-RP (4 µm, 250 mm x 4.6 mm) | Gradient: A) 10 mM KH2PO4 (pH 7.0); B) Methanol:Acetonitrile (B52724) (1:1 v/v) | Not Specified | 50°C | ceu.esnih.gov |
| XTerra® RP (5 µm, 250 mm x 4.6 mm) | Isocratic: Acetonitrile:0.1M KH2PO4 (pH 6.5):0.1M TBAH:Water (25:15:1:59 v/v/v/v) | 1.0 mL/min | 43°C | nih.gov |
| Kromasil KR100-5C18 (5µm, 150 x 4.6 mm) | 40% 0.05 M K2HPO4 (pH 8.2), 60% Acetonitrile | 0.9 mL/min | 30°C | google.com |
| XBridge™ C18 (5µm, 4.6 x 250 mm) | Gradient: A) 1.8 mg/mL anhydrous dibasic sodium phosphate (pH 8.9); B) Acetonitrile:Methanol:Water (42.5:42.5:15) | 1.0 mL/min | 60°C | waters.com |
The choice of detector is dictated by the physicochemical properties of the analyte. Azithromycin and its impurities lack a significant chromophore, which makes detection by Ultraviolet (UV) spectroscopy challenging. ceu.es Nevertheless, UV detection at low wavelengths, such as 210 nm or 215 nm, is commonly used and can provide adequate sensitivity for routine analysis and stability testing. oup.comresearchgate.netceu.esnih.gov
Electrochemical Detection (ECD) offers a more sensitive and specific alternative. antecscientific.com The United States Pharmacopeia (USP) monograph for azithromycin impurity analysis specifies the use of ECD. antecscientific.com This technique is well-suited for azithromycin due to the presence of an electrochemically active amine moiety. antecscientific.com Amperometric detection, a type of ECD, has been successfully applied, although the equipment is not as common in all laboratories as UV detectors. oup.comceu.es Recent developments have also explored molecularly imprinted polymers on disposable screen-printed electrodes for highly sensitive electrochemical detection. rsc.org
Table 2: Comparison of Detection Techniques for Azithromycin Impurity C
| Technique | Principle | Advantages | Considerations | Typical Wavelength/Setting |
|---|---|---|---|---|
| Ultraviolet (UV) Detection | Measures the absorbance of UV light by the analyte. | Widely available, robust, non-destructive. oup.com | Low sensitivity for azithromycin due to the lack of a strong chromophore. ceu.es | 210-215 nm oup.comceu.esnih.gov |
| Electrochemical Detection (ECD) | Measures the current generated by the oxidation or reduction of the analyte at an electrode surface. | High sensitivity and specificity for electroactive compounds. antecscientific.com Method of choice in USP monograph. antecscientific.com | Less common in standard QC labs; can be sensitive to mobile phase composition. oup.comceu.es | Oxidative screen mode with dual glassy carbon electrodes. antecscientific.com |
For complex samples containing multiple closely related impurities, one-dimensional HPLC may not provide sufficient resolving power. In such cases, multi-dimensional liquid chromatography, particularly two-dimensional LC (2D LC), offers a powerful solution for enhanced separation and characterization. nih.gov
A multiple heart-cutting 2D LC approach has been successfully used to characterize unknown impurities in azithromycin. nih.gov This technique is especially valuable for interfacing with mass spectrometry. Often, the optimal mobile phases for chromatographic separation contain non-volatile salts (e.g., phosphate buffers), which are incompatible with MS detectors. nih.gov In a 2D LC system, the first dimension can utilize these optimal, non-volatile mobile phases for high-resolution separation. Selected fractions (heart-cuts) containing the impurities of interest are then transferred to a second dimension column, which uses a volatile, MS-compatible mobile phase (e.g., ammonium (B1175870) formate (B1220265) and methanol) for further separation and on-line desalination before introduction into the mass spectrometer. nih.gov
High-Performance Liquid Chromatography (HPLC) Methodologies
Mass Spectrometry for Definitive Identification and Structural Elucidation
While chromatographic techniques are excellent for separation and quantification, mass spectrometry (MS) is indispensable for the definitive identification and structural elucidation of impurities like this compound. When coupled with liquid chromatography, it provides unparalleled specificity and sensitivity.
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern impurity analysis. This hyphenated technique allows for the separation of impurities chromatographically, followed by their immediate analysis by the mass spectrometer, which provides mass-to-charge ratio (m/z) information, enabling the determination of molecular weight. researchgate.net
For structural elucidation, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific precursor ion (e.g., the molecular ion of Impurity C) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint, allowing researchers to deduce the impurity's structure. researchgate.netnih.gov High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS, provides highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition (molecular formula) of an impurity, which is a critical step in its identification. nih.gov The combination of 2D LC with QTOF-MS has proven to be a simple and sensitive method for separating and characterizing unknown impurities in azithromycin, providing detailed structural information confirmed by NMR after isolation. nih.gov
Table 3: Applications of Mass Spectrometry in this compound Research
| Technique | Primary Application | Information Obtained | Reference |
|---|---|---|---|
| LC-MS | Identification and Quantification | Molecular weight of the impurity. | researchgate.net |
| LC-MS/MS | Structural Elucidation and Sensitive Quantification | Structural information from fragmentation patterns; enables highly selective reaction monitoring (SRM) for quantification. | researchgate.netnih.gov |
| LC-QTOFMS | Definitive Identification and Structural Characterization | Highly accurate mass measurements for determining elemental composition and molecular formula. | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of pharmaceutical impurities like this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its identity.
For this compound, with a molecular formula of C37H70N2O12, the theoretical monoisotopic mass can be calculated with high precision. synthinkchemicals.comallmpus.com HRMS analysis of an unknown impurity suspected to be Impurity C would involve comparing the experimentally measured mass to this theoretical value. A close correlation between the two provides strong evidence for the correct molecular formula, distinguishing it from other potential impurities with the same nominal mass but different elemental compositions. This technique is often coupled with liquid chromatography (LC-HRMS) to separate the impurity from the active pharmaceutical ingredient and other related substances before mass analysis. veeprho.com
Table 1: Theoretical Accurate Mass of this compound
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C37H70N2O12 | 734.4929 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including complex structures like this compound. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships. Reference standards for this compound are typically supplied with comprehensive NMR data to confirm their structure. veeprho.comsynthinkchemicals.com
One-dimensional NMR experiments are fundamental to the structural analysis of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment (indicated by the chemical shift), their proximity to other protons (indicated by spin-spin coupling), and the number of protons of each type (indicated by the integration of the signal). For this compound, the ¹H NMR spectrum would be complex, with numerous overlapping signals corresponding to the protons on the macrolide ring and the two sugar moieties. Key signals would include those from the methyl groups, methine protons, and hydroxyl groups. The absence of a methoxy (B1213986) signal at the 3″-position of the cladinose (B132029) sugar, which is present in the parent Azithromycin molecule, would be a key differentiating feature.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a count of the total number of non-equivalent carbons. The chemical shift of each signal indicates the type of carbon (e.g., alkyl, ether, carbonyl). In the case of this compound, the spectrum would show 37 distinct signals corresponding to its carbon skeleton. The most downfield signal would be attributed to the carbonyl carbon of the lactone ring. The absence of the methoxy carbon signal from the 3″-position of the cladinose sugar and the upfield shift of the C-3″ signal would be critical for confirming the identity of the impurity.
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for piecing together the complete molecular structure of this compound. nih.gov
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule, which is invaluable for assigning protons on the macrolide ring and the sugar residues. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals, or vice versa.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying connectivity across quaternary carbons (which have no attached protons) and for establishing the linkages between the different structural fragments, such as the connection of the sugar moieties to the macrolide ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the stereochemistry and the three-dimensional conformation of the molecule in solution.
The collective interpretation of these 2D NMR experiments allows for a complete and detailed structural map of this compound. nih.gov
Table 2: Illustrative NMR Data Interpretation for this compound
| Technique | Information Provided | Application to this compound |
| ¹H NMR | Chemical environment and connectivity of protons. | Reveals the absence of the 3″-O-methyl proton signal. |
| ¹³C NMR | Number and type of carbon atoms. | Confirms the presence of 37 carbons and the absence of the 3″-O-methyl carbon. |
| COSY | ¹H-¹H coupling networks. | Establishes proton connectivity within the macrolide and sugar rings. |
| HSQC/HMQC | Direct ¹H-¹³C correlations (one bond). | Assigns carbon signals based on attached proton signals. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the linkage of sugars to the macrolide ring and the overall carbon framework. |
| NOESY | Through-space ¹H-¹H correlations. | Provides insights into the stereochemistry and solution conformation. |
Complementary Spectroscopic Techniques in Impurity C Analysis
While HRMS and NMR provide the most definitive structural information, other spectroscopic techniques serve as valuable complementary tools for the characterization and routine analysis of this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. scielo.pt The FT-IR spectrum of this compound is expected to be very similar to that of Azithromycin, as the core functional groups are retained. researchgate.net
Key characteristic absorption bands would include:
A broad band in the region of 3500-3300 cm⁻¹ corresponding to O-H stretching vibrations from the multiple hydroxyl groups.
Strong bands in the region of 2970-2850 cm⁻¹ due to C-H stretching of the numerous methyl and methylene (B1212753) groups.
A sharp, strong absorption band around 1720 cm⁻¹ characteristic of the C=O stretching vibration of the lactone carbonyl group.
Bands in the region of 1250-1000 cm⁻¹ corresponding to C-O stretching vibrations of the ether and alcohol functionalities.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV light by Azithromycin and its impurities is due to electronic transitions within the molecule. The lactone carbonyl group is the primary chromophore in the Azithromycin structure.
Azithromycin exhibits a maximum absorbance (λmax) at a low wavelength, typically around 210-215 nm. researchgate.net Since the structural difference between Azithromycin and Impurity C (the absence of a methyl group on a sugar moiety) does not significantly alter the primary chromophore, Impurity C is expected to have a very similar UV-Vis absorption profile with a λmax in the same region. This property is crucial for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector, which is a common method for analyzing related substances in pharmaceutical products. researchgate.net
Isolation and Purification Techniques for Impurity C Reference Standards
The generation of highly purified reference standards for this compound is a prerequisite for the accurate identification, quantification, and control of this impurity in drug substance and product. These standards are essential for method validation, system suitability testing, and as a benchmark for routine quality control analysis. The isolation of Impurity C from complex reaction mixtures or degradation samples necessitates advanced separation methodologies capable of resolving structurally similar compounds.
Preparative Chromatography
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating and purifying chemical compounds from mixtures. It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. The goal is to physically separate the target compound, this compound, from the bulk active pharmaceutical ingredient (API) and other related substances to obtain a reference standard of high purity.
The process involves enriching fractions containing the impurity, which can be achieved through methods like flash chromatography, before proceeding to a more refined semi-preparative HPLC stage. In a documented method for isolating azithromycin degradation products, a reversed-phase approach was utilized. Fractions enriched with impurities were subjected to semi-preparative chromatography using a C18 stationary phase. The separation was achieved with a mobile phase consisting of an aqueous buffer and an organic solvent, a common system for macrolide antibiotics. Specifically, an isocratic eluent of 50% 0.05M dipotassium (B57713) hydrogen phosphate (adjusted to pH 8.2) and 50% acetonitrile has been successfully used. After separation, the collected fractions containing the purified Impurity C are typically extracted into an organic solvent like dichloromethane, washed, and evaporated to yield the isolated compound.
| Parameter | Condition/Value |
|---|---|
| Technique | Semi-Preparative High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Kromasil KR-100 RP-18 |
| Column Dimensions (example) | 20 cm x 10 cm |
| Particle Size | 10 µm |
| Mobile Phase | 50% 0.05M Dipotassium hydrogen phosphate (pH 8.2) : 50% Acetonitrile |
| Elution Mode | Isocratic |
| Post-Collection Processing | Extraction of fractions into dichloromethane, followed by washing and evaporation |
Solid Phase Extraction (SPE) Coupled with NMR
Solid Phase Extraction (SPE) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and efficient hyphenated technique for the rapid isolation and structural elucidation of compounds from complex mixtures, such as crude extracts or reaction side-products. nih.govacs.org While not yet widely documented specifically for this compound, its application to related macrolide compounds demonstrates its significant potential for impurity research. nih.gov The technique, often implemented as HPLC-SPE-NMR, combines the high-resolution separation of HPLC with the trapping and concentration capabilities of SPE, leading directly to structural analysis by NMR. nih.govnih.gov
The workflow begins with an analytical-scale HPLC separation of the mixture containing Impurity C. As the targeted impurity peak elutes from the column, the flow is diverted to an SPE cartridge. pitt.edu The cartridge contains a sorbent (e.g., C18, polymeric resins) that retains the compound of interest while the HPLC mobile phase is directed to waste. nih.govnih.gov This process can be repeated over multiple chromatographic runs to accumulate a sufficient quantity of the impurity on a single cartridge for NMR analysis. nih.gov Once trapping is complete, the cartridge is dried, and the purified compound is eluted with a small volume of a deuterated solvent (e.g., deuterated acetonitrile) directly into an NMR tube. pitt.edu
This approach offers several advantages over traditional preparative chromatography. It concentrates the analyte from a large volume of HPLC eluent into a micro-volume suitable for sensitive NMR probes, which is ideal for characterizing impurities present at very low concentrations. nih.govnih.gov The automation of this process significantly reduces manual labor and the consumption of expensive deuterated solvents. pitt.edu The use of cryogenically cooled NMR probes can further enhance sensitivity, making it possible to acquire detailed one- and two-dimensional NMR spectra for complete structural characterization of the isolated impurity. nih.gov
| Step | Description | Key Considerations |
|---|---|---|
| 1. HPLC Separation | An analytical HPLC method is used to separate the target impurity from the API and other related substances. | Method must provide good resolution of the target peak. |
| 2. Analyte Trapping | Post-column, the eluent containing the impurity is passed through an SPE cartridge. The impurity is retained on the sorbent. | SPE sorbent (e.g., C18, Resin GP) and trapping flow rate must be optimized for high extraction efficiency. nih.gov |
| 3. Cartridge Wash/Dry | The cartridge is washed to remove residual non-deuterated mobile phase and then dried with an inert gas. | Ensures a clean sample for NMR analysis without solvent signal interference. |
| 4. Elution | The trapped impurity is eluted from the cartridge with a small volume (microliters) of a suitable deuterated solvent. | Elution solvent must be compatible with both the analyte and NMR spectroscopy. |
| 5. NMR Analysis | The eluted, concentrated sample is transferred to an NMR tube for 1D and 2D NMR experiments to elucidate the structure. | High-sensitivity NMR probes (e.g., cryoprobes) are beneficial for low-quantity samples. nih.gov |
Structural Elucidation and Characterization Studies of Azithromycin Impurity C
Determination of Molecular Formula and Precise Chemical Structure of Impurity C
Azithromycin (B1666446) Impurity C is chemically known as 3''-O-demethylazithromycin. ontosight.aisynzeal.compharmaffiliates.com Its molecular formula has been determined to be C₃₇H₇₀N₂O₁₂. synzeal.compharmaffiliates.compharmaffiliates.comallmpus.combiosynth.com The molecular weight of this impurity is approximately 734.96 g/mol . pharmaffiliates.combiosynth.comdrashavins.com
The precise chemical structure of Azithromycin Impurity C is (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-dimethylamino-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one. synzeal.comallmpus.comveeprho.com This structure is also recognized by various pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synzeal.comveeprho.comunitedlab.com.br
Table 1: Chemical Identity of this compound
| Attribute | Value | References |
|---|---|---|
| Systematic Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-dimethylamino-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one | synzeal.comallmpus.comveeprho.com |
| Synonyms | 3''-O-demethylazithromycin, Azithromycin C | ontosight.aisynzeal.compharmaffiliates.com |
| CAS Number | 620169-47-3 | pharmaffiliates.comallmpus.combiosynth.comdrashavins.com |
| Molecular Formula | C₃₇H₇₀N₂O₁₂ | synzeal.compharmaffiliates.compharmaffiliates.comallmpus.combiosynth.com |
| Molecular Weight | 734.96 g/mol | pharmaffiliates.combiosynth.comdrashavins.com |
Comparative Structural Analysis with Parent Azithromycin and Related Compounds
The chemical structure of this compound is closely related to that of the parent drug, azithromycin. The key structural difference lies in the absence of a methyl group at the 3''-position of the desosamine (B1220255) sugar moiety, hence the name 3''-O-demethylazithromycin. ontosight.ai
Azithromycin itself is a semi-synthetic derivative of erythromycin (B1671065) A. sci-hub.se The synthesis involves a Beckmann rearrangement of erythromycin A oxime, followed by reductive N-methylation. sci-hub.se Impurities can arise from the starting materials or during the synthesis process.
A comparative analysis of the molecular formulas and weights of azithromycin and Impurity C highlights this structural difference. Azithromycin has a molecular formula of C₃₈H₇₂N₂O₁₂ and a molecular weight of approximately 748.98 g/mol . allmpus.com In contrast, Impurity C has one less carbon atom and two fewer hydrogen atoms, consistent with the demethylation.
Other impurities of azithromycin also show variations in their structures, often related to modifications on the macrolide ring or the sugar moieties. For instance, some impurities feature changes at the C5 position of the lactone ring. nih.govresearchgate.net
Table 2: Structural Comparison of Azithromycin and Impurity C
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | References |
|---|---|---|---|---|
| Azithromycin | C₃₈H₇₂N₂O₁₂ | 748.98 | Contains a methyl group at the 3''-position of the desosamine sugar. | allmpus.com |
| This compound | C₃₇H₇₀N₂O₁₂ | 734.96 | Lacks the methyl group at the 3''-position of the desosamine sugar. | pharmaffiliates.combiosynth.comdrashavins.com |
Identification of Characteristic Spectral Fingerprints for this compound
The structural elucidation of this compound is accomplished through a combination of advanced analytical techniques that provide characteristic spectral fingerprints. These methods are crucial for the unambiguous identification and quantification of the impurity in pharmaceutical samples.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a powerful tool for separating and identifying azithromycin and its related substances. ontosight.airesearchgate.net High-resolution mass spectrometry (HRMS) can provide the accurate molecular mass and elemental composition, further confirming the molecular formula of the impurity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HSQC, and HMBC), is indispensable for determining the precise connectivity of atoms and the stereochemistry of the molecule. veeprho.comnih.gov These multidimensional NMR experiments help in assigning all the proton and carbon signals, leading to a complete structural confirmation. nih.govnih.gov
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. veeprho.comnih.gov The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH), amine (-NH), carbonyl (C=O), and ether (C-O-C) functional groups, which are common to macrolide structures.
| Infrared (IR) Spectroscopy | Identification of key functional groups present in the molecule. | veeprho.comnih.gov |
Method Validation and Robustness Studies for Azithromycin Impurity C Analysis
Linearity, Range, and Calibration Curve Development
Linearity studies are essential to verify that an analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For impurity analysis, this range is typically established from the limit of quantification (LOQ) to approximately 120% or 150% of the impurity's specification limit. researchgate.netasianjpr.com
In the development of a liquid chromatography (LC) method for azithromycin (B1666446) impurities, linearity is often assessed by preparing standard solutions at multiple concentration levels. ceu.es For instance, a study might involve preparing solutions at five or six concentration levels, ranging from 0.05% to 0.25% by weight relative to the active pharmaceutical ingredient (API). ceu.es The detector's response (e.g., peak area) is then plotted against the known concentration of the impurity to generate a calibration curve. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should ideally be greater than or equal to 0.999. jocpr.com
For example, in one method, linearity for azithromycin-related compounds was established over a concentration range of 1.0 to 50.0 μg/mL, yielding a correlation coefficient (R²) of 0.995. researchgate.net Another study demonstrated linearity for azithromycin over a range of 50 to 150 µg/ml with a correlation coefficient of 0.997. researchgate.net While these examples focus on the parent compound, the same principles are applied to its impurities.
Table 1: Example Linearity and Range Data for Azithromycin Impurity Analysis
| Parameter | Typical Range | Acceptance Criterion (Correlation Coefficient, r²) | Source(s) |
| Concentration Range | LOQ to 150% of specification limit | Not Applicable | researchgate.netasianjpr.com |
| Example Range 1 | 1.0 - 50.0 µg/mL | ≥ 0.995 | researchgate.net |
| Example Range 2 | 50 - 150 µg/mL | ≥ 0.997 | researchgate.net |
| Example Range 3 | 5 - 200 µg/mL | > 0.9999 | researchgate.net |
The development of a calibration curve is a fundamental outcome of the linearity study, providing the equation used to calculate the concentration of Azithromycin Impurity C in unknown samples.
Accuracy and Precision Assessment (e.g., Recovery, Repeatability, Intermediate Precision)
Accuracy and precision are paramount in demonstrating a method's reliability. Accuracy refers to the closeness of the test results to the true value, often assessed through recovery studies. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Accuracy is typically evaluated by spiking a blank matrix (placebo) or the drug product with a known amount of the impurity standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). oup.comijhcr.com The method is then used to analyze these samples, and the percentage of the impurity recovered is calculated. The acceptance criterion for recovery is generally within 98.0% to 102.0%. asianjpr.com For example, one study on azithromycin analysis reported a mean recovery of 100.5% with a relative standard deviation (RSD) of 0.2%. nih.govresearchgate.net
Precision is evaluated at two levels:
Repeatability (Intra-assay Precision): This assesses the method's performance over a short interval under the same operating conditions. It involves analyzing multiple replicates (e.g., six) of a sample on the same day, by the same analyst, and on the same instrument. ceu.es
Intermediate Precision: This demonstrates the method's consistency when used under more variable conditions, such as on different days, with different analysts, or on different equipment. ceu.esnih.gov
For both repeatability and intermediate precision, the results are expressed as the Relative Standard Deviation (%RSD). A common acceptance criterion for the %RSD is not more than 2.0%. jocpr.comijrpns.com In one validation, the repeatability precision for azithromycin was found to be 0.2% RSD. nih.govresearchgate.net
Table 2: Typical Accuracy and Precision Results in Method Validation
| Validation Parameter | Measurement | Typical Acceptance Criteria | Source(s) |
| Accuracy | Mean % Recovery | 98.0% - 102.0% | asianjpr.com |
| Precision (Repeatability) | % RSD | ≤ 2.0% | jocpr.comijrpns.com |
| Precision (Intermediate) | % RSD | ≤ 2.0% | asianjpr.comjocpr.com |
These assessments ensure that the analytical method for this compound provides consistently accurate and reliable results.
Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics for impurity analysis methods, as they define the lowest concentrations of an analyte that the method can reliably detect and quantify, respectively.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined by analyzing a series of dilutions of a known concentration and establishing the level at which the signal-to-noise (S/N) ratio is typically 3:1. nih.gov
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is the concentration that typically yields an S/N ratio of 10:1. nih.govantecscientific.com
For impurity methods, the LOQ must be at or below the reporting threshold for the impurity. The reporting level for impurities in azithromycin is often 0.05%. antecscientific.com In one LC method validation, the experimental LOQ for an azithromycin impurity (designated as impurity 4) was established at 0.1% (equivalent to 0.01 mg/mL). ceu.es Another high-performance thin-layer chromatography (HPTLC) method determined the LOQ for azaerythromycin A (another azithromycin impurity) to be 8.00 µ g/spot . oup.com A separate HPLC method for azithromycin calculated the LOD and LOQ to be 7.65 µg/ml and 23.19 µg/ml, respectively. asianjpr.com
Table 3: Examples of LOD and LOQ Values for Azithromycin and its Impurities
| Compound | Method | LOD | LOQ | Source(s) |
| Azithromycin | RP-HPLC | 7.65 µg/mL | 23.19 µg/mL | asianjpr.com |
| Azithromycin Impurity 4 | LC | Not Reported | 0.01 mg/mL | ceu.es |
| Azaerythromycin A (Impurity A) | HPTLC | 1.40 µ g/spot | 8.00 µ g/spot | oup.com |
| Azithromycin | RP-HPLC | 14.40 ng/mL | 43.66 ng/mL | researchgate.net |
These studies confirm that analytical methods can be developed with sufficient sensitivity to monitor and control this compound at the required trace levels.
Specificity and Selectivity in Complex Pharmaceutical Matrices
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and placebo components from the pharmaceutical matrix. ceu.esijcrt.org Selectivity refers to the ability to distinguish and separate the analyte peak from other peaks.
To demonstrate specificity for this compound, the method must show that there is no interference at its retention time from azithromycin itself, other known related substances, or excipients used in the formulation. This is typically proven through several experiments:
Placebo Analysis: A solution of the drug product's placebo is injected to ensure no peaks are observed at the retention time of Impurity C. ceu.es
Spiking Studies: The drug substance and placebo are spiked with this compound and other related impurities to demonstrate that all compounds are well-separated from each other. ceu.es The resolution between adjacent peaks is a key measure of selectivity.
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. asianjpr.com The analytical method must be able to resolve this compound from any degradants formed, proving its stability-indicating capability. nih.govresearchgate.net
Chromatographic methods achieve selectivity by optimizing parameters like the mobile phase composition, pH, column type (e.g., C18), and temperature to achieve adequate separation between all components. ceu.es
Robustness and Ruggedness Evaluation of Analytical Methods
Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Robustness is evaluated by making small, deliberate changes to the method's parameters and observing the effect on the results. This is typically performed during the development phase. For an HPLC method, these variations might include:
Changes in mobile phase composition (e.g., ±2% absolute) jocpr.comderpharmachemica.com
Alterations in mobile phase pH
Variations in flow rate (e.g., ±10%) derpharmachemica.com
Changes in column temperature (e.g., ±5°C) derpharmachemica.com
Ruggedness is an assessment of the method's reproducibility under different conditions, such as by different analysts, on different instruments, or in different laboratories. jocpr.comderpharmachemica.com
The method is considered robust and rugged if the results remain within the acceptance criteria (e.g., system suitability parameters, %RSD of results) despite these variations. jocpr.comderpharmachemica.com This ensures that the method is transferable and will perform consistently in different quality control laboratory settings.
Table 4: Parameters Varied During Robustness Testing
| Parameter | Typical Variation | Source(s) |
| Mobile Phase Composition | ± 2% | jocpr.comderpharmachemica.com |
| Flow Rate | ± 10% | derpharmachemica.com |
| Column Temperature | ± 5°C | derpharmachemica.com |
| Detection Wavelength | ± 2 nm | jocpr.com |
System Suitability Testing for Routine Quality Control
System Suitability Testing (SST) is an integral part of any analytical method and is performed before conducting any sample analysis. Its purpose is to verify that the chromatographic system (including the instrument, column, and reagents) is performing adequately for the analysis to be done. asianjpr.com
A standard solution containing azithromycin and its relevant impurities, including Impurity C, is injected multiple times. The resulting chromatograms are used to calculate several parameters, which must meet predefined acceptance criteria.
Common system suitability parameters for an HPLC method include:
Tailing Factor (Asymmetry Factor): Measures peak symmetry. The acceptance criterion is typically not more than 2.0. jocpr.comijrpns.com
Theoretical Plates (Column Efficiency): Measures the column's separation efficiency. A typical requirement is not less than 2000 or 3000 theoretical plates. jocpr.comijrpns.com
Resolution (Rs): Measures the degree of separation between two adjacent peaks. The resolution between Impurity C and the closest eluting peak should be greater than a specified value, often ≥ 2.0. jocpr.com
Relative Standard Deviation (%RSD): The precision of replicate injections of the standard solution is measured. The %RSD for peak areas is typically required to be not more than 2.0%. jocpr.com
Table 5: Common System Suitability Test Parameters and Acceptance Criteria
| Parameter | Purpose | Common Acceptance Criteria | Source(s) |
| Tailing Factor | Peak Symmetry | ≤ 2.0 | jocpr.comijrpns.com |
| Theoretical Plates | Column Efficiency | ≥ 2000 | jocpr.com |
| Resolution (Rs) | Peak Separation | ≥ 2.0 | jocpr.com |
| %RSD of Peak Area | Injection Precision | ≤ 2.0% | jocpr.comijrpns.com |
Passing SST ensures that the analytical system is suitable for providing reliable quantitative data for this compound during routine quality control testing.
Regulatory Landscape and Quality Control Strategies for Azithromycin Impurity C
International Regulatory Guidelines for Pharmaceutical Impurities (e.g., ICH, FDA, EMA)
International regulatory bodies have established comprehensive guidelines to control impurities in new drug substances and products. These guidelines, primarily developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), and adopted by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a framework for the identification, qualification, and control of impurities. europa.euveeprho.com
The ICH Q3A(R2) and Q3B(R2) guidelines are pivotal documents that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and new drug products, respectively. europa.eueuropa.eu These guidelines establish a systematic approach to ensure that impurities are maintained at levels that are safe for patients. The thresholds are based on the maximum daily dose of the drug and are intended to limit potential toxicological risks.
The EMA provides scientific guidelines on impurities in medicinal products to assist developers in preparing marketing authorization applications. europa.eu These guidelines often align with or directly adopt ICH standards, ensuring a harmonized approach across regions. The FDA also has strict guidelines for acceptable levels of impurities in medications to ensure patient safety. veeprho.com
For potentially mutagenic impurities, the ICH M7 guideline provides a framework for assessment and control to limit potential carcinogenic risk. europa.eu This is particularly relevant for impurities that have the potential to interact with DNA. The acceptable daily intake for such impurities is often much lower than for non-mutagenic impurities. raps.org
Table 1: Key International Guidelines for Impurity Control
| Guideline | Title | Issuing Body | Focus |
| ICH Q3A(R2) | Impurities in New Drug Substances | ICH | Provides guidance on the content and qualification of impurities in new drug substances produced by chemical syntheses. europa.eu |
| ICH Q3B(R2) | Impurities in New Drug Products | ICH | Offers guidance on the content and qualification of impurities in new drug products. europa.eu |
| ICH Q3C(R9) | Impurities: Guideline for Residual Solvents | ICH | Recommends acceptable amounts for residual solvents in pharmaceuticals for the safety of the patient. europa.eu |
| ICH Q3D | Guideline for Elemental Impurities | ICH | Establishes permitted daily exposures (PDEs) for 24 elemental impurities in drug products. europa.eu |
| ICH M7 | Mutagenic Impurities | ICH | Provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu |
Pharmacopoeial Standards (e.g., USP, EP, JP, BP) and Monographs Pertaining to Azithromycin (B1666446) Impurities
Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) provide official standards for medicines and their ingredients. These standards include monographs for active pharmaceutical ingredients (APIs) like azithromycin, which specify the tests, procedures, and acceptance criteria for ensuring identity, strength, quality, and purity.
Monographs for azithromycin in these pharmacopoeias typically include a section on related substances or organic impurities, which lists known impurities, including Azithromycin Impurity C, and sets specific limits for their presence. unitedlab.com.br For instance, Azithromycin EP Impurity C is also known as 3″-O-demethylazithromycin. unitedlab.com.brveeprho.comallmpus.com These limits are established based on toxicological data and the manufacturing process capabilities.
The availability of highly characterized reference standards for this compound is crucial for the accurate quantification of this impurity in routine quality control testing. unitedlab.com.brveeprho.com These reference standards are used to validate analytical methods and to ensure the reliability of the results obtained.
Table 2: Pharmacopoeial Information for this compound
| Pharmacopoeia | Designation | CAS Number | Molecular Formula | Molecular Weight |
| European Pharmacopoeia (EP) | This compound | 620169-47-3 biosynth.compharmaffiliates.com | C37H70N2O12 biosynth.compharmaffiliates.com | 734.96 g/mol biosynth.compharmaffiliates.com |
| United States Pharmacopeia (USP) | Azithromycin Related Compound C | 76801-85-9 unitedlab.com.br | C37H70N2O12 unitedlab.com.br | 734.98 unitedlab.com.br |
Development and Implementation of Control Strategies for Impurity C in Pharmaceutical Manufacturing
A comprehensive control strategy is essential to manage the levels of this compound in the final drug product. This strategy is developed based on a thorough understanding of the manufacturing process and the potential sources and formation pathways of the impurity.
Control strategies for impurities can include:
Control of Starting Materials: Ensuring the quality of raw materials and intermediates to minimize the introduction of impurities.
Process Optimization: Modifying reaction conditions, such as temperature, pressure, and reaction time, to reduce the formation of Impurity C.
Purification Steps: Implementing effective purification techniques, such as crystallization or chromatography, to remove the impurity from the drug substance.
In-process Controls: Monitoring the manufacturing process at critical points to ensure that impurity levels are within acceptable limits.
Final Product Specification: Establishing a specification for this compound in the final drug product, which includes a specific acceptance criterion.
The qualification of impurities is a critical step in the control strategy. synthinkchemicals.com This involves gathering and evaluating data to establish the biological safety of an individual impurity. If the level of an impurity exceeds the qualification threshold, further toxicological studies may be required.
Application of Quality by Design (QbD) Principles in Impurity Control and Risk Management
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.comglobalresearchonline.netmeduniwien.ac.atgmpinsiders.com The principles of QbD are increasingly being applied to the control of impurities.
In the context of this compound, a QbD approach would involve:
Identifying Critical Quality Attributes (CQAs): Defining the quality attributes of the drug product that are essential to ensure its safety and efficacy. The level of Impurity C would be considered a CQA. qualio.com
Identifying Critical Process Parameters (CPPs): Identifying the process parameters that have a significant impact on the formation of Impurity C.
Establishing a Design Space: Defining the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. gmpinsiders.com Operating within the design space is not considered a change and, therefore, provides regulatory flexibility.
Implementing a Control Strategy: Designing a control strategy that is based on a thorough understanding of the product and process to ensure that the CQAs are consistently met. qbdgroup.com
Lifecycle Management: Continuously monitoring and improving the manufacturing process to ensure that the control of Impurity C remains effective over the product's lifecycle. globalresearchonline.net
By applying QbD principles, manufacturers can develop a more robust and efficient manufacturing process that consistently produces high-quality azithromycin with controlled levels of Impurity C, thereby ensuring patient safety and meeting regulatory expectations. researchgate.net
Future Directions and Emerging Research Avenues in Azithromycin Impurity C Studies
Development of Novel and Green Analytical Methodologies for Impurity C Detection
The development of analytical methods for pharmaceutical impurity profiling is progressively moving towards greener and more efficient technologies. High-Performance Liquid Chromatography (HPLC) is the most predominantly used technique for the analysis of azithromycin (B1666446) and its impurities. nih.govresearchgate.net However, conventional HPLC methods often rely on solvents like acetonitrile (B52724) and methanol, which raise environmental and safety concerns.
Future research is focused on the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of analytical procedures. A review of current analytical methods for azithromycin highlights a significant opportunity for the development of more eco-friendly approaches. nih.govresearchgate.net Key strategies in this direction include:
Solvent Substitution: Replacing hazardous solvents with greener alternatives is a primary focus. Research suggests that ethanol and purified water can be excellent substitutes for methanol and acetonitrile in the analysis of azithromycin. nih.govresearchgate.net The development of stability-indicating HPLC methods using these green solvents will be a significant step forward in the sustainable analysis of Azithromycin Impurity C.
Miniaturization and Automation: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and capillary electrophoresis offer reduced solvent consumption and faster analysis times, aligning with GAC principles.
Novel Spectrophotometric Methods: While challenging due to azithromycin's lack of a strong chromophore, the development of novel derivatization reagents that react specifically with Impurity C could lead to simple and green spectrophotometric methods. nih.gov
The following table summarizes a comparison between conventional and potential green analytical methods for the detection of azithromycin impurities.
| Feature | Conventional HPLC Methods | Emerging Green Analytical Methods |
| Solvents | Acetonitrile, Methanol | Ethanol, Purified Water, Supercritical Fluids |
| Techniques | HPLC | UHPLC, Capillary Electrophoresis, Supercritical Fluid Chromatography (SFC) |
| Environmental Impact | Higher | Lower |
| Analysis Time | Longer | Shorter |
| Waste Generation | Significant | Minimized |
In-depth Kinetic and Mechanistic Studies of Impurity C Formation and Degradation
A thorough understanding of the formation and degradation pathways of this compound is crucial for developing effective control strategies during drug substance manufacturing and formulation. Azithromycin is known to be unstable in acidic conditions and can degrade upon exposure to heat. ceu.esgoogle.comnih.govnih.govjapsonline.commdpi.comnih.gov Forced degradation studies have been instrumental in identifying potential degradation products. ceu.esgoogle.comnih.govnih.gov
Future research in this area should focus on:
Detailed Kinetic Studies: Performing in-depth kinetic studies to determine the rate of formation and degradation of Impurity C under various stress conditions (pH, temperature, light, and oxidizing agents). This would involve calculating reaction rate constants and activation energies, providing a quantitative understanding of its stability.
Elucidation of Reaction Mechanisms: Utilizing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to precisely identify the intermediates and byproducts of the degradation pathways leading to Impurity C. nih.gov Understanding the mechanism of the 3''-O-demethylation of the cladinose (B132029) sugar moiety is of particular interest.
Impact of Formulation Excipients: Investigating the potential role of various pharmaceutical excipients in promoting or inhibiting the formation of Impurity C in the final drug product.
A proposed general scheme for the degradation of azithromycin is presented below, highlighting the need for specific studies on the pathway to Impurity C.
| Stress Condition | Potential Degradation Pathway | Key Research Focus for Impurity C |
| Acidic Hydrolysis | Cleavage of glycosidic bonds | Investigating the specific conditions leading to selective O-demethylation of the cladinose sugar. |
| Thermal Degradation | Complex degradation pathways | Determining the temperature dependence of Impurity C formation and identifying other thermal degradants. |
| Oxidative Degradation | Oxidation of the amine groups or other susceptible moieties | Understanding the role of oxidative stress in the formation of Impurity C. |
Advanced Process Analytical Technology (PAT) for Real-time Impurity Monitoring in Pharmaceutical Production
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. nih.gov The implementation of PAT tools for the real-time monitoring of this compound during production can significantly enhance process understanding and control, leading to improved product quality and reduced manufacturing costs.
Emerging research in this domain is directed towards:
In-line Spectroscopic Techniques: Exploring the application of in-line spectroscopic methods such as Near-Infrared (NIR) and Raman spectroscopy for the real-time monitoring of the azithromycin synthesis process. thermofisher.com These non-destructive techniques could potentially track the formation of Impurity C as it occurs, allowing for immediate process adjustments.
Real-time Chromatographic Analysis: Integrating at-line or on-line HPLC or UHPLC systems into the manufacturing process to provide real-time data on the impurity profile. biopharminternational.com This would enable continuous process verification and ensure that the levels of Impurity C remain within acceptable limits throughout the production cycle.
Chemometric Modeling: Developing robust chemometric models to correlate the data from PAT analyzers with the concentration of Impurity C. These models are essential for translating real-time measurements into actionable process control strategies.
The table below outlines the potential application of various PAT tools for monitoring this compound.
| PAT Tool | Measurement Principle | Potential Application in Azithromycin Production |
| Near-Infrared (NIR) Spectroscopy | Vibrational spectroscopy based on molecular overtone and combination vibrations. | Real-time monitoring of the reaction mixture for changes indicative of Impurity C formation. |
| Raman Spectroscopy | Vibrational spectroscopy based on the inelastic scattering of monochromatic light. | In-situ monitoring of the crystallization process to control the inclusion of Impurity C in the final product. |
| At-line/On-line HPLC/UHPLC | Chromatographic separation with UV or MS detection. | Automated sampling and analysis of reaction intermediates to provide direct, real-time measurement of Impurity C levels. |
Computational Chemistry and Modeling for Impurity Prediction and Characterization
Computational chemistry and molecular modeling are becoming increasingly valuable tools in pharmaceutical development for predicting the formation of impurities, understanding their properties, and assessing their potential toxicity. nih.govfrontiersin.org
Future research avenues in the computational study of this compound include:
Prediction of Degradation Pathways: Employing quantum mechanics and molecular dynamics simulations to model the degradation of azithromycin under various conditions and predict the likelihood of forming Impurity C and other related substances.
Characterization of Impurity Properties: Using computational methods to predict the physicochemical properties of Impurity C, such as its solubility, pKa, and spectroscopic characteristics, which can aid in the development of analytical methods.
In Silico Toxicity Assessment: Expanding on existing studies to build more comprehensive Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of this compound and other related impurities. nih.govfrontiersin.org This can help in setting realistic and scientifically justified acceptance criteria for these impurities in the final drug product.
A study on the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters for various azithromycin impurities has already demonstrated the potential of these approaches. nih.govfrontiersin.org The table below summarizes some of the predicted parameters for a selection of azithromycin impurities from that study, highlighting the utility of computational tools.
| Impurity | Predicted Hepatotoxicity | Predicted Metabolism (CYP3A4) |
| Azithromycin | Yes | Substrate |
| Impurity F | Yes | Substrate |
| Impurity H | Yes | Substrate |
| Impurity I | Yes | Substrate |
| Impurity L | Yes | Substrate |
| Impurity Q | Yes | Substrate |
This data is illustrative and based on published in silico predictions. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying Azithromycin Impurity C (3-O-demethylazithromycin) in pharmaceutical substances?
- Methodology : The United States Pharmacopeia (USP) monograph for Azithromycin specifies HPLC with UV detection using relative retention time (RRT 0.73) and a relative response factor (RRF) of 1.0 for Impurity C. The calculation formula integrates peak area ratios of the impurity and the main analyte, adjusted for concentration and unit conversion factors .
- Validation Criteria : Per ICH Q2(R2), methods must demonstrate specificity, linearity (range: 0.05–1.5%), accuracy (recovery: 90–110%), and sensitivity (LOD ≤0.05%) using spiked samples or stressed degradation studies .
Q. What are the regulatory acceptance limits for this compound in drug substances?
- Regulatory Standards : USP specifies a maximum limit of 0.5% for Impurity C in Azithromycin, as outlined in Impurity Table 2 . The total impurities must not exceed 3.0%, aligning with ICH Q3A(R2) thresholds for new drug substances .
Q. How is this compound structurally characterized, and what synthetic pathways lead to its formation?
- Structural Identification : Impurity C is identified as 3-O-demethylazithromycin, confirmed via LC-MS/MS and NMR by comparing retention times and fragmentation patterns with reference standards .
- Formation Pathways : It arises during synthesis due to incomplete methylation at the 3-O position of the macrolide ring or via oxidative degradation under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles between batches of Azithromycin synthesized via different salt-forming technologies?
- Experimental Design :
Conduct impurity profiling using HPLC with orthogonal methods (e.g., LC-MS) across 200+ batches.
Apply chemometric analysis (PCA or PLS-DA) to correlate impurity levels (e.g., Impurity C, B, and N-oxide derivatives) with synthesis parameters (pH, solvent ratios, catalyst purity).
Validate findings using accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term degradation .
- Data Interpretation : Statistical outliers in Impurity C levels may indicate inconsistent methylation steps or raw material variability .
Q. What strategies are recommended for validating analytical methods when reference standards for this compound are unavailable?
- Methodology :
Synthesize Impurity C via controlled demethylation of Azithromycin using boron tribromide.
Characterize the impurity via spectral data (IR, NMR) and cross-validate purity via differential scanning calorimetry (DSC).
Use forced degradation (acid/base hydrolysis, oxidation) to confirm method specificity for Impurity C in the presence of other degradation products .
- Regulatory Justification : If synthesis is impractical, provide a scientific rationale (e.g., steric hindrance preventing formation) supported by computational modeling or literature evidence .
Q. How do degradation pathways of Azithromycin in formulation matrices influence the accumulation of Impurity C?
- Experimental Approach :
Prepare formulations with varying excipients (e.g., lactose, magnesium stearate).
Subject samples to stress conditions (light, heat, humidity) and monitor Impurity C levels via stability-indicating assays.
Use Arrhenius kinetics to predict shelf-life and identify excipient interactions that accelerate demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
